molecular formula C10H9F4N B12313364 4-(2,2,3,3-Tetrafluorocyclobutyl)aniline

4-(2,2,3,3-Tetrafluorocyclobutyl)aniline

Cat. No.: B12313364
M. Wt: 219.18 g/mol
InChI Key: OYEHRWHVODYPGD-UHFFFAOYSA-N
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Description

4-(2,2,3,3-Tetrafluorocyclobutyl)aniline is an organic compound with the molecular formula C10H9F4N It is characterized by the presence of a tetrafluorocyclobutyl group attached to an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is through the Suzuki–Miyaura coupling reaction, which involves the use of boron reagents and palladium catalysts . The reaction conditions are generally mild and functional group tolerant, making it a versatile method for synthesizing this compound.

Industrial Production Methods

Industrial production of 4-(2,2,3,3-Tetrafluorocyclobutyl)aniline may involve large-scale Suzuki–Miyaura coupling reactions, utilizing continuous flow reactors to enhance efficiency and yield. The process may also include steps for purification and quality control to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

4-(2,2,3,3-Tetrafluorocyclobutyl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert nitro groups to amines or reduce other functional groups present in the molecule.

    Substitution: The aniline moiety can undergo electrophilic aromatic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

4-(2,2,3,3-Tetrafluorocyclobutyl)aniline has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers or coatings with unique properties.

Mechanism of Action

The mechanism of action of 4-(2,2,3,3-Tetrafluorocyclobutyl)aniline involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2,2,3,3-Tetrafluorocyclobutyl)aniline is unique due to its tetrafluorocyclobutyl group, which imparts distinct chemical and physical properties. This structural feature can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C10H9F4N

Molecular Weight

219.18 g/mol

IUPAC Name

4-(2,2,3,3-tetrafluorocyclobutyl)aniline

InChI

InChI=1S/C10H9F4N/c11-9(12)5-8(10(9,13)14)6-1-3-7(15)4-2-6/h1-4,8H,5,15H2

InChI Key

OYEHRWHVODYPGD-UHFFFAOYSA-N

Canonical SMILES

C1C(C(C1(F)F)(F)F)C2=CC=C(C=C2)N

Origin of Product

United States

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